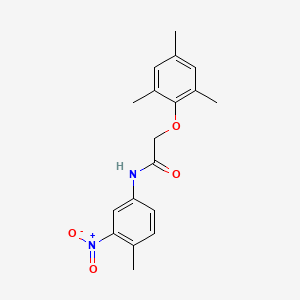
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile, also known as DPTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is not well understood. However, studies have shown that 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It is believed that 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile exerts its anticancer activity by targeting the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have also shown that 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile can induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile in lab experiments is its high yield and purity. However, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for the study of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile. One direction is to further investigate its potential anticancer activity and the underlying mechanism of action. Another direction is to explore its potential applications in other fields, such as energy storage and conversion, sensing, and catalysis. Additionally, more studies are needed to assess the biocompatibility and toxicity of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile in vivo.
In conclusion, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile.
Synthesemethoden
The synthesis of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile involves several steps, including the reaction of 2,5-dimethylpyrrole with 4-bromobenzaldehyde, followed by the reaction with ethyl cyanoacetate and then cyclization with p-toluenesulfonic acid. The yield of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is around 45% with a melting point of 178-180°C.
Wissenschaftliche Forschungsanwendungen
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been studied for its potential use in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been used as a building block for the synthesis of new organic semiconductors with high charge mobility and stability. In organic electronics, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been used as an active layer in organic solar cells, field-effect transistors, and light-emitting diodes. In medicinal chemistry, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been studied for its potential anticancer activity.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-7-8-13(2)21(12)19-14(11-20)17(15-5-3-9-22-15)18(24-19)16-6-4-10-23-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTBJQKIILZJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5696146.png)
![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)

![N'-[(4-methoxybenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5696161.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5696173.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5696185.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5696193.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5696201.png)
